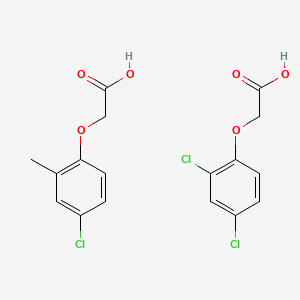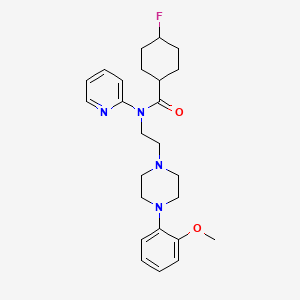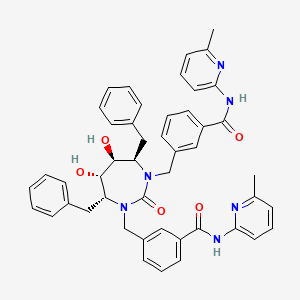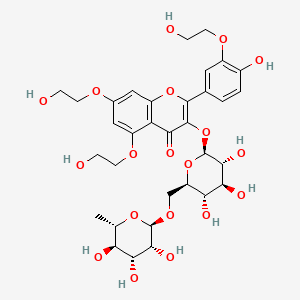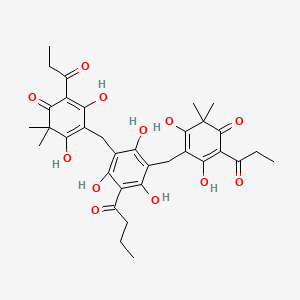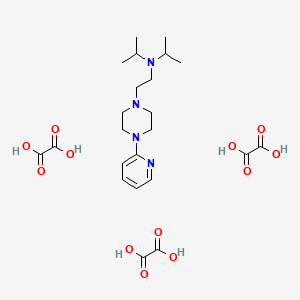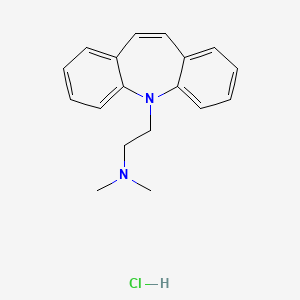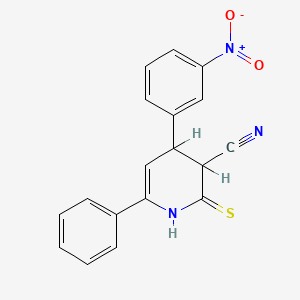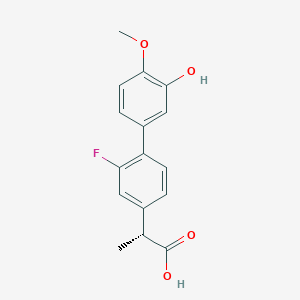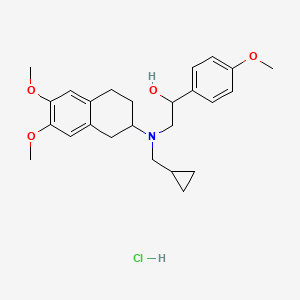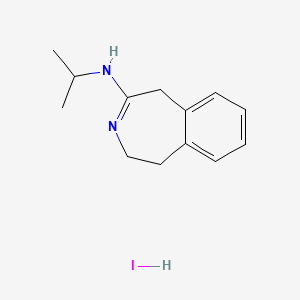
4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse pharmacological properties, including their use in the treatment of various neurological and psychiatric disorders
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide typically involves the following steps:
Formation of the Benzazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzazepine ring structure. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction.
Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions using reagents like isopropyl halides under basic conditions.
Formation of the Monohydriodide Salt: The final step involves the formation of the monohydriodide salt by reacting the amine with hydroiodic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and hydrocarbons.
Substitution: Formation of substituted benzazepines with various functional groups.
科学的研究の応用
4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2-(2H)-indole): Known for its photochromic properties and used in optical data storage applications.
4-Amino-N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide: Used in proteomics research and as a biochemical reagent.
Uniqueness
4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide is unique due to its specific structural features and potential applications in various fields. Its ability to undergo diverse chemical reactions and its interaction with specific molecular targets make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
121771-75-3 |
|---|---|
分子式 |
C13H19IN2 |
分子量 |
330.21 g/mol |
IUPAC名 |
N-propan-2-yl-2,5-dihydro-1H-3-benzazepin-4-amine;hydroiodide |
InChI |
InChI=1S/C13H18N2.HI/c1-10(2)15-13-9-12-6-4-3-5-11(12)7-8-14-13;/h3-6,10H,7-9H2,1-2H3,(H,14,15);1H |
InChIキー |
MWFNGUHWTREETP-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NCCC2=CC=CC=C2C1.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


